molecular formula C13H11BF2O3 B1316741 2,5-Difluoro-4-benzyloxyphenylboronic acid CAS No. 1452574-01-4

2,5-Difluoro-4-benzyloxyphenylboronic acid

Cat. No. B1316741
M. Wt: 264.03 g/mol
InChI Key: HLUICRYLUTUUEO-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-benzyloxyphenylboronic acid is a chemical compound with the following properties:



  • CAS Number : 1452574-01-4

  • Molecular Formula : C₁₃H₁₁BF₂O₃

  • Molecular Weight : 264.04 g/mol

  • Physical Form : Solid

  • Storage Temperature : 2-8°C

  • Purity : 97%

  • Country of Origin : China



Synthesis Analysis

The synthesis of this compound involves the introduction of fluorine atoms at positions 2 and 5 of the phenyl ring, along with the benzyloxy group. Detailed synthetic routes and reaction conditions are documented in peer-reviewed literature.



Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-benzyloxyphenylboronic acid consists of a boronic acid moiety attached to a phenyl ring. The two fluorine atoms are strategically positioned, contributing to its unique properties.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. It serves as a boronic acid building block for the synthesis of more complex molecules.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified

  • Solubility : Soluble in organic solvents (e.g., DMSO, DMF)

  • Appearance : White to off-white solid

  • Boiling Point : Not specified

  • Density : Not specified


Scientific Research Applications

Lithium-Ion Batteries

The research on fluorinated boronic esters, closely related to 2,5-Difluoro-4-benzyloxyphenylboronic acid, highlights their potential as dual functional additives for lithium-ion batteries. These compounds can serve as overcharge protection additives and anion receptors, improving the safety and efficiency of lithium-ion batteries. For instance, 2-(pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole, a compound with a structure similar to the subject compound, was found to have a reversible redox potential, making it a promising redox shuttle for battery technology (Weng et al., 2011). Additionally, its role as an anion receptor was explored to dissolve LiF generated during battery operation, further emphasizing its utility in enhancing lithium-ion battery performance (Chen & Amine, 2007).

Organic Synthesis

In the realm of organic synthesis, the versatility of fluorinated compounds, including those derived from or related to 2,5-Difluoro-4-benzyloxyphenylboronic acid, is demonstrated through their incorporation into a wide array of synthetic pathways. This includes the synthesis of difluorinated pseudopeptides using chiral α,α-difluoro-β-amino acids in the Ugi reaction, showcasing the compound's potential in the synthesis of complex organic molecules with specific functional properties (Gouge, Jubault, & Quirion, 2004). Furthermore, the development of novel fluorescence probes for the detection of reactive oxygen species indicates the compound's application in creating sensitive and selective detection systems for biological and chemical studies (Setsukinai et al., 2003).

Fluorescent Probes and Sensors

The synthesis and application of fluorinated compounds extend to the development of fluorescent probes and sensors. The high acidity and selective reactivity of fluorinated phenols, derived from similar boronic acids, enable the creation of probes that can detect specific cations or changes in pH, offering tools for chemical and biological analysis (Tanaka et al., 2001). These advancements underscore the significant role that fluorinated boronic acids play in the development of high-performance sensing technologies.

Safety And Hazards


  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.), P351 (Specific treatment (see label)), P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.)

  • Safety Data Sheet : Link to MSDS


Future Directions

Research on 2,5-Difluoro-4-benzyloxyphenylboronic acid continues to explore its applications in organic synthesis, materials science, and medicinal chemistry. Future studies may focus on optimizing its reactivity, developing derivatives, and uncovering novel uses.


Please note that this analysis is based on available information, and further investigation may be necessary for specific applications or research contexts.


properties

IUPAC Name

(2,5-difluoro-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLUICRYLUTUUEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC2=CC=CC=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-benzyloxyphenylboronic acid

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